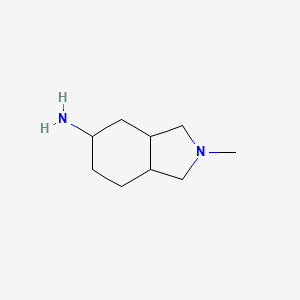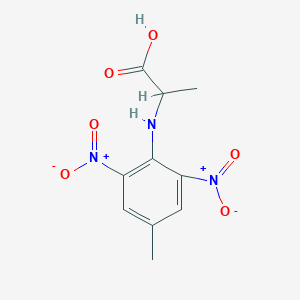
2-(4-Methyl-2,6-dinitroanilino)propanoic acid
Vue d'ensemble
Description
2-(4-Methyl-2,6-dinitroanilino)propanoic acid, commonly referred to as 2,4-DNPA, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that has a melting point of around 173-174 °C and a boiling point of around 275-277 °C. 2,4-DNPA is a dinitroanilide that has a molecular weight of 244.14 g/mol. It is a highly polar, water-soluble compound that is widely used in various scientific research applications.
Applications De Recherche Scientifique
Sorption Behavior and Environmental Fate
The sorption of phenoxy herbicides, including compounds structurally related to 2-(4-Methyl-2,6-dinitroanilino)propanoic acid, to soil and organic matter is critical for understanding their environmental behavior and potential impact. Studies have shown that soil organic matter and iron oxides are significant sorbents for these herbicides, with sorption being influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides (Werner et al., 2012). This information is crucial for predicting the mobility, bioavailability, and persistence of these compounds in the environment.
Analytical Detection and Monitoring
The development of chemosensors and analytical methods for detecting phenoxy herbicides and related compounds is essential for monitoring their presence in the environment and ensuring compliance with regulatory standards. Fluorescent chemosensors based on specific chemical platforms have been utilized for the detection of various analytes, including metal ions and neutral molecules, showcasing the potential for sensitive and selective detection of herbicides (Roy, 2021).
Treatment and Mitigation Strategies
Research into treatment options for wastewater produced by the pesticide industry, including the removal of phenoxy herbicides, is vital for minimizing their environmental impact. Technologies such as biological processes and granular activated carbon have been explored for their efficacy in removing these compounds from industrial wastewater, highlighting the importance of treatment strategies in preventing pollution and protecting water resources (Goodwin et al., 2018).
Implications for Chronic Diseases
Beyond the agricultural and environmental scope, the structural framework of compounds like this compound serves as a basis for the development of novel derivatives with potential therapeutic applications. The study of oleanolic acid and its derivatives, for example, has revealed significant biological activities and therapeutic potential in chronic diseases, suggesting that similar investigations into related compounds could uncover new therapeutic modalities (Ayeleso et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methyl-2,6-dinitroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-5-3-7(12(16)17)9(8(4-5)13(18)19)11-6(2)10(14)15/h3-4,6,11H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHHRWRGJGLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)
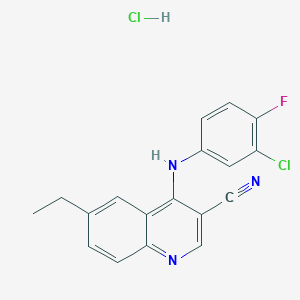
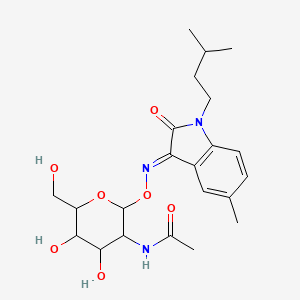
![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)
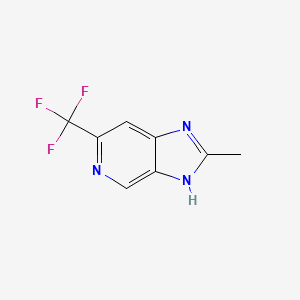
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride](/img/structure/B2526926.png)
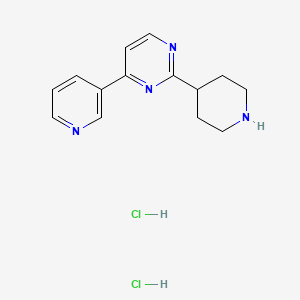

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)
![1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2526930.png)



